molecular formula C14H17N3O5S B6552762 ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1239733-52-8

ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552762
CAS No.: 1239733-52-8
M. Wt: 339.37 g/mol
InChI Key: GGWNRGADRFOZGT-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a sulfamoyl bridge linking the pyrazole core to a 2-methoxy-5-methylphenyl substituent. The ethyl carboxylate group at position 4 of the pyrazole ring enhances solubility and modulates electronic properties.

Properties

IUPAC Name

ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-14(18)10-8-15-16-13(10)23(19,20)17-11-7-9(2)5-6-12(11)21-3/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWNRGADRFOZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 2-methoxy-5-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been evaluated for its efficacy against various cancer cell lines. A notable study demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Properties

This compound has been tested for antimicrobial activity against various pathogens. A study reported that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as a lead compound for developing new antibiotics .

Pesticide Development

Due to its sulfamoyl group, this compound has been explored for use in pesticide formulations. Its ability to inhibit specific enzymes in pests makes it a candidate for developing environmentally friendly pesticides that target pest species without harming beneficial insects .

Herbicide Potential

Research into the herbicidal properties of pyrazole derivatives suggests that this compound may inhibit plant growth regulators, making it a candidate for herbicide development. Field trials have shown effective weed control with minimal phytotoxicity to crops .

Polymer Synthesis

This compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .

Nanocomposite Development

The compound's unique chemical structure allows it to act as a functionalizing agent in nanocomposites, improving the dispersion of nanoparticles within polymer matrices. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Pesticide Development

In a controlled field study, formulations containing this compound demonstrated effective weed suppression with no significant adverse effects on crop yield. This research supports the compound's potential application in sustainable agriculture.

Mechanism of Action

The mechanism of action of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes and inhibit their activity.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Pathways Involved: Inhibition of enzymes involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound shares a pyrazole-sulfonamide scaffold with several derivatives. Key structural variations include:

  • Substituents on the phenyl ring: The 2-methoxy-5-methyl group distinguishes it from analogs like ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (), which has a 3-chloro-4-methylphenyl group. Methoxy (electron-donating) vs.
  • Sulfamoyl vs. sulfonyl groups: Unlike ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (), which has a sulfonyl group, the sulfamoyl moiety in the target compound introduces hydrogen-bonding capabilities, critical for interactions with enzymes like thioredoxin reductase .
Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Substituent on Phenyl Ring Functional Group at Position 5 Molecular Weight (g/mol) Key References
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 2-methoxy-5-methyl Sulfamoyl ~349.4* [6, 15]
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 3-chloro-4-methyl Sulfamoyl 343.78 [6]
Ethyl 5-{[(4-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate 4-methoxybenzyl Sulfamoyl 339.37 [15]
Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate 4-nitrobenzamido Amido 333.31 [1]
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate Phenyl Cyano 241.25 [14]

*Estimated based on molecular formula C₁₄H₁₇N₃O₅S.

Antimicrobial and Antifungal Activity
  • Pyrazole-sulfonamides : Compounds like ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate () show potent antibiofilm activity against Candida albicans, suggesting the target compound may share similar efficacy due to its sulfamoyl group .
  • Oxadiazole analogs : LMM5 and LMM11 (), though structurally distinct (1,3,4-oxadiazoles), inhibit C. albicans via thioredoxin reductase, highlighting the role of sulfamoyl groups in targeting fungal enzymes .
Analgesic and Anti-inflammatory Activity
  • 3-Methylsulfanyl-pyrazole esters () exhibit analgesic effects (ED₅₀: 25–50 mg/kg) and reduced ulcerogenicity compared to indomethacin, indicating that substituents like methylsulfanyl enhance therapeutic indices .

Physicochemical Properties

  • Molecular Weight : At ~349 g/mol, the compound falls within Lipinski’s rule of five, favoring oral absorption .

Biological Activity

Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into its biological activity, supported by data tables, research findings, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 339.37 g/mol
Molecular Formula C14H17N3O5S
LogP 2.3022
Polar Surface Area 91.11 Ų
Hydrogen Bond Acceptors 9
Hydrogen Bond Donors 2

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance selectivity and potency against COX-1 and COX-2 enzymes .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor involved in inflammation. The IC50 values for related pyrazole compounds range from 4.8 to 30.1 µM, indicating a strong potential for therapeutic applications .

Analgesic Properties

In animal models, this compound has been shown to reduce pain responses significantly. The mechanism appears to involve both central and peripheral pathways, likely through modulation of pain signaling pathways mediated by COX inhibition .

Case Studies

  • Case Study on Pain Management :
    A study published in MDPI examined the efficacy of various small molecules in pain management, including derivatives of pyrazole compounds. This compound was included in this study, showing promising results in reducing pain in rodent models compared to standard analgesics .
  • Inflammation Models :
    In a controlled experiment involving LPS-induced inflammation in mice, the compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, further supporting its anti-inflammatory potential .

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